molecular formula C12H15FN2O2 B2848331 Ethyl (3S,4S)-3-fluoro-4-pyridin-3-ylpyrrolidine-3-carboxylate CAS No. 2413846-35-0

Ethyl (3S,4S)-3-fluoro-4-pyridin-3-ylpyrrolidine-3-carboxylate

Cat. No.: B2848331
CAS No.: 2413846-35-0
M. Wt: 238.262
InChI Key: XKKFMMPMZPEZRU-ZYHUDNBSSA-N
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Description

Ethyl (3S,4S)-3-fluoro-4-pyridin-3-ylpyrrolidine-3-carboxylate is a chiral compound with significant interest in the field of organic chemistry. This compound features a pyrrolidine ring substituted with a fluorine atom and a pyridine ring, making it a valuable molecule for various synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3S,4S)-3-fluoro-4-pyridin-3-ylpyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a diester.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride.

    Attachment of the Pyridine Ring: The pyridine ring is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S,4S)-3-fluoro-4-pyridin-3-ylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Diethylaminosulfur trifluoride for fluorination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Ethyl (3S,4S)-3-fluoro-4-pyridin-3-ylpyrrolidine-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Ethyl (3S,4S)-3-fluoro-4-pyridin-3-ylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The pyridine ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (3S,4S)-3-fluoro-4-pyrrolidine-3-carboxylate: Lacks the pyridine ring, making it less versatile in certain applications.

    Ethyl (3S,4S)-3-chloro-4-pyridin-3-ylpyrrolidine-3-carboxylate: Substitutes chlorine for fluorine, which can alter the compound’s reactivity and binding properties.

Uniqueness

Ethyl (3S,4S)-3-fluoro-4-pyridin-3-ylpyrrolidine-3-carboxylate is unique due to the presence of both the fluorine atom and the pyridine ring, which confer distinct chemical and biological properties. The fluorine atom enhances metabolic stability and binding affinity, while the pyridine ring provides additional sites for interaction with biological targets.

Properties

IUPAC Name

ethyl (3S,4S)-3-fluoro-4-pyridin-3-ylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c1-2-17-11(16)12(13)8-15-7-10(12)9-4-3-5-14-6-9/h3-6,10,15H,2,7-8H2,1H3/t10-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKFMMPMZPEZRU-ZYHUDNBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CNCC1C2=CN=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@]1(CNC[C@@H]1C2=CN=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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